4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Overview
Description
“4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl” is a chemical compound with the CAS Number: 57055-96-6 . It has a molecular weight of 303.85 and its molecular formula is C14H22ClNO2S . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2S.ClH/c16-13-3-5-14 (6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Research on similar compounds involves the synthesis and characterization of phenolic compounds with morpholine components. For example, the synthesis of 4-tert-butyl-2,6-bis(4-morpholinomethyl)-phenol through the Mannich reaction demonstrates the compound's potential as an intermediate in organic synthesis, highlighting optimal conditions for high yield production (Zhang Yi-wei, 2005). Similarly, studies on 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate reveal insights into molecular structure through crystallography, emphasizing the role of hydrogen-bonding interactions in stabilizing the crystal structure (Tao Zeng & Wan-Zhong Ren, 2008).
Bioactivities Analysis
Compounds with phenol and morpholine structures have been explored for their bioactive potentials, particularly as enzyme inhibitors. The synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones has shown significant inhibition against acetylcholinesterase and carbonic anhydrases, indicating potential for the development of drugs targeting enzyme-based diseases (C. Yamali et al., 2020). Another study highlighted the inhibition of human erythrocyte isozymes I and II with antioxidant phenols, proposing these compounds as leads for new enzyme inhibitors (M. Şentürk et al., 2009).
Material Science Applications
In the field of material science, research has been conducted on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and related oligomer–metal complex compounds, providing valuable data on thermal stability and degradation kinetics, which could inform the development of thermally stable materials (F. Doğan & I. Kaya, 2007).
Catalytic Properties
Investigations into the catalytic properties of compounds with morpholine components, such as oxidovanadium(V) complexes, offer insights into their effectiveness in oxidation processes. These studies not only shed light on the structural basis for catalytic activity but also evaluate their potential in industrial applications, such as the oxidation of olefins (D. Peng, 2017).
Properties
IUPAC Name |
4-(4-morpholin-4-ylbutylsulfanyl)phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDFNHKZVBRGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCSC2=CC=C(C=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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